molecular formula C24H25N5O B2833761 N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415554-06-0

N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No. B2833761
CAS RN: 2415554-06-0
M. Wt: 399.498
InChI Key: WHAYRLCIWUAIJL-UHFFFAOYSA-N
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Description

“N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including nucleophilic aromatic substitution (S N Ar), borylation, C–C cross couplings, hydrolysis, amide bond formation, cyclisation, halogenation, and alkylation . The exact synthesis route for this specific compound would depend on the available starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrazine rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the pyrrole and pyrazine rings suggests that it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrrole derivatives have been studied as inhibitors of the enzyme EZH2, which is involved in gene silencing in various malignant tumors .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential applications. For example, it could be studied as a potential therapeutic agent, given the biological activity of some related compounds .

properties

IUPAC Name

N-benzhydryl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c30-24(27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)29-16-20-14-28(15-21(20)17-29)22-13-25-11-12-26-22/h1-13,20-21,23H,14-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAYRLCIWUAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

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